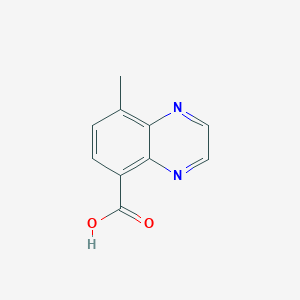

8-Methylquinoxaline-5-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C10H8N2O2 |

|---|---|

Molekulargewicht |

188.18 g/mol |

IUPAC-Name |

8-methylquinoxaline-5-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c1-6-2-3-7(10(13)14)9-8(6)11-4-5-12-9/h2-5H,1H3,(H,13,14) |

InChI-Schlüssel |

GVBBWCCNTKAXRR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)C(=O)O)N=CC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Oxidation of 5-Methylquinoxaline Derivatives

The most authoritative and detailed preparation method for quinoxaline-5-carboxylic acids, including 8-methylquinoxaline-5-carboxylic acid, is a multi-step oxidation process starting from 5-methylquinoxaline or related methyl-substituted precursors. The key steps are:

Halogenation of the methyl group at the 5-position : The methyl group on quinoxaline is selectively halogenated to form a 5-halomethylquinoxaline intermediate. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under heating conditions (e.g., 85°C in chlorobenzene). This step yields a bromomethyl intermediate with high selectivity and yield (around 95%).

Nucleophilic displacement of the halogen with hydroxide : The 5-halomethylquinoxaline is then converted to the corresponding 5-hydroxymethylquinoxaline by nucleophilic substitution using hydroxide ions in aqueous alkaline media (alkali concentration about 0.9M to 1.5M). This step is crucial for introducing the hydroxymethyl group, which is the precursor for oxidation to the carboxylic acid.

Selective oxidation of the hydroxymethyl group to carboxylic acid : The 5-hydroxymethylquinoxaline is oxidized to 8-methylquinoxaline-5-carboxylic acid by contacting an aqueous suspension of the hydroxymethyl intermediate with oxygen in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically conducted at elevated temperatures (around 85°C) with sparging of air or oxygen to facilitate oxidation. The product can be isolated by acidification and precipitation as the free acid.

This multi-step approach is preferred because direct oxidation of the methyl group to the carboxylic acid is challenging due to the sensitivity of the quinoxaline ring and the need for selectivity. The method also allows for mild oxidation conditions that preserve the integrity of the heterocyclic system.

Alternative Synthetic Routes and Related Methods

While the above multi-step oxidation method is the most documented for quinoxaline-carboxylic acids, other related synthetic strategies have been reported in the literature for quinoxaline derivatives, which may be adapted or provide insights for 8-methylquinoxaline-5-carboxylic acid synthesis:

Condensation of ortho-diaminotoluenes with glyoxal derivatives : 5-Methylquinoxaline derivatives can be synthesized by condensation of ortho-diaminotoluene isomers with sodium glyoxal bisulfite, which forms the quinoxaline ring with a methyl substituent. Subsequent functionalization at the 5-position can then be performed.

Functional group transformations on quinoxaline rings : Other methods involve halogenation, nucleophilic aromatic substitution, and oxidation steps to introduce carboxyl groups on quinoxaline rings, often requiring protection/deprotection strategies and careful control of reaction conditions to avoid ring degradation.

Reaction Conditions and Yields

The key reaction parameters and typical yields for the multi-step preparation of 8-methylquinoxaline-5-carboxylic acid are summarized below:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | N-bromosuccinimide, benzoyl peroxide, chlorobenzene, 85°C, 2 h | ~95 | Formation of 5-bromomethylquinoxaline |

| Nucleophilic displacement | Aqueous NaOH (0.9–1.5 M), room temp to mild heating | High | Conversion to 5-hydroxymethylquinoxaline |

| Oxidation to carboxylic acid | Pd/C catalyst, oxygen sparging, 85°C, several hours | 90+ | Formation of 8-methylquinoxaline-5-carboxylic acid |

The overall process is efficient and selective, with minimal side reactions due to the mild oxidation conditions and the use of catalytic amounts of transition metal catalysts.

Analytical Characterization

The intermediates and final product are typically characterized by:

- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm the formation of halomethyl and hydroxymethyl intermediates.

- Infrared Spectroscopy (IR) : To identify functional groups such as C=O (carboxylic acid) and C-H (methyl groups).

- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural confirmation, including chemical shifts corresponding to methyl, hydroxymethyl, and carboxylic acid protons.

- Elemental Analysis : To verify the composition consistent with the expected molecular formula.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methylquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoxaline ring or other substituents.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions may introduce various functional groups at specific positions on the quinoxaline ring .

Wissenschaftliche Forschungsanwendungen

8-Methylquinoxaline-5-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, including drug development for various diseases.

Industry: It is used in the production of dyes, fluorescent materials, and other industrial products

Wirkmechanismus

The mechanism of action of 8-Methylquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Synthetic Accessibility: Quinoxaline derivatives are often synthesized via condensation reactions of o-phenylenediamines with diketones. Ester derivatives (e.g., methyl quinoxaline-5-carboxylate) may require protective strategies for the carboxylic acid group .

- Biological Relevance: The position of the methyl group in quinoxaline derivatives influences binding to enzymatic targets. For example, 8-methyl substitution may optimize steric compatibility in hydrophobic pockets compared to 3-methyl analogs .

- Physicochemical Properties : Carboxylic acid derivatives generally exhibit lower logP values and higher aqueous solubility than their ester counterparts, impacting their pharmacokinetic profiles .

Q & A

Basic: What are the optimal synthesis routes for 8-Methylquinoxaline-5-carboxylic acid, and how can purity be ensured?

Methodological Answer:

The synthesis of 8-Methylquinoxaline-5-carboxylic acid typically involves multi-step procedures. For analogous quinoxaline derivatives, chlorination or alkylation reactions using reagents like N-chlorosuccinimide (NCS) under acidic conditions are common . Key steps include:

Methylation : Introducing the methyl group at position 8 via alkylation agents (e.g., methyl iodide) in the presence of a base.

Carboxylic Acid Formation : Oxidation of a precursor (e.g., methyl ester) using strong oxidizing agents like KMnO₄ or HNO₃.

Purification : High-Performance Liquid Chromatography (HPLC) is critical for achieving >95% purity, as noted for structurally similar quinoxaline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.